![molecular formula C12H22N2O4 B7078625 2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide](/img/structure/B7078625.png)
2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide is a synthetic organic compound characterized by its unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Acylation: The azetidine ring is then acylated with 3-methoxy-3-methylbutanoyl chloride in the presence of a base like triethylamine to form the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acyl moiety, potentially converting it to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel polymers or materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism by which 2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide: can be compared to other azetidine derivatives, such as:
Uniqueness
The presence of both methoxy and acyl groups in this compound provides it with unique chemical properties, such as increased solubility and potential for diverse chemical reactivity. This makes it distinct from other azetidine derivatives that may lack these functional groups.
Properties
IUPAC Name |
2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,18-4)5-11(16)14-6-9(7-14)13-10(15)8-17-3/h9H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSZMESAVYENRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CC(C1)NC(=O)COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxocinnolin-1-yl)propanamide](/img/structure/B7078551.png)
![1-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7078553.png)
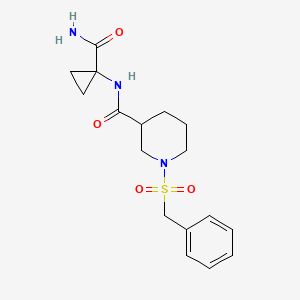
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol](/img/structure/B7078565.png)
![[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)
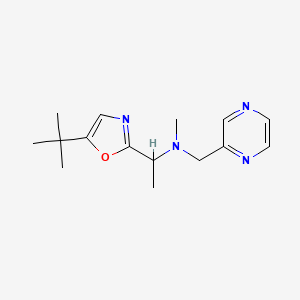
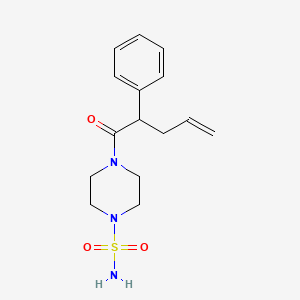
![2-bromo-6-fluoro-3-methyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7078603.png)
![1-(2-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7078612.png)
![(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazol-4-yl]methanone](/img/structure/B7078626.png)
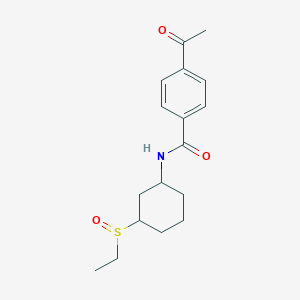
![4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid](/img/structure/B7078641.png)
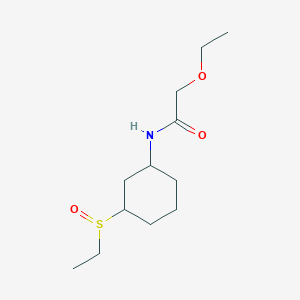
![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7078652.png)
